3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide
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Description
3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide, also known as DIPPA, is a chemical compound that has been widely used in scientific research. This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
One notable application involves the development of neurokinin-1 (NK1) receptor antagonists, which are significant in treating emesis and depression. An example is a water-soluble, orally active NK1 receptor antagonist with a long central duration of action, indicating its potential in clinical administration for conditions related to NK1 receptor activity (Harrison et al., 2001).
Generation of Structurally Diverse Libraries
The compound has been used as a starting material in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates its versatility in organic synthesis, enabling the exploration of new chemical entities with potential biological activities (Roman, 2013).
Anticonvulsant Activity
Hybrid compounds derived from propanamides and butanamides, incorporating chemical fragments from known antiepileptic drugs, have shown broad spectra of anticonvulsant activity in preclinical seizure models. This indicates the potential of such compounds in developing new treatments for epilepsy (Kamiński et al., 2015).
Herbicidal Activity
Compounds related to 3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide have been studied for their herbicidal activity, with some showing effectiveness. This highlights the potential application in agricultural chemistry to develop new herbicides (Liu et al., 2008).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-13(11(2)19-17-10)3-4-14(18)16-9-12-5-7-15-8-6-12/h5-8H,3-4,9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRQRDSLQGFUOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylisoxazol-4-yl)-N-(pyridin-4-ylmethyl)propanamide |
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